N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)-1-naphthamide
Description
N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)-1-naphthamide is a synthetic compound featuring a piperidin-4-ylmethyl backbone linked to a 1-naphthamide group and a tetrahydrothiophen-3-yl substituent. Key structural elements include:
- Piperidine core: Common in CNS-targeting molecules and opioid analogs.
- Tetrahydrothiophene ring: A sulfur-containing heterocycle distinct from oxygenated analogs like tetrahydro-2H-pyran.
- 1-Naphthamide group: Aromatic moiety influencing lipophilicity and binding interactions.
Properties
IUPAC Name |
N-[[1-(thiolan-3-yl)piperidin-4-yl]methyl]naphthalene-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2OS/c24-21(20-7-3-5-17-4-1-2-6-19(17)20)22-14-16-8-11-23(12-9-16)18-10-13-25-15-18/h1-7,16,18H,8-15H2,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIWXJCMODJLBMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2=CC=CC3=CC=CC=C32)C4CCSC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)-1-naphthamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperidine Intermediate: The synthesis begins with the preparation of the piperidine intermediate. This involves the reaction of a suitable starting material, such as 4-piperidone, with tetrahydrothiophene under reductive amination conditions.
Naphthamide Formation: The piperidine intermediate is then reacted with 1-naphthoyl chloride in the presence of a base, such as triethylamine, to form the desired naphthamide compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)-1-naphthamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carbonyl group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the naphthamide moiety can be substituted with other functional groups using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and halides under suitable reaction conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones, and carboxylic acids.
Reduction: Alcohols and amines.
Substitution: Various substituted naphthamides and piperidines.
Scientific Research Applications
N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)-1-naphthamide has diverse applications in scientific research, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Medicine: The compound is investigated for its potential therapeutic properties, including its role as a lead compound in drug discovery.
Industry: It is utilized in the development of new materials and catalysts for industrial processes.
Mechanism of Action
The mechanism of action of N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)-1-naphthamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Piperidine-4-Carboxamide Derivatives ()
Compound 17 [(R)-1-(1-(naphthalen-1-yl)ethyl)-N-((tetrahydro-2H-pyran-4-yl)methyl)piperidine-4-carboxamide] shares a piperidine-4-carboxamide scaffold but substitutes tetrahydro-2H-pyran for tetrahydrothiophene. Key differences include:
- Heterocyclic substituent : Tetrahydrothiophene’s sulfur atom may enhance metabolic stability compared to tetrahydro-2H-pyran’s oxygen, though microsomal stability assays (method described in ) are required to confirm this .
- Synthesis : Compound 17 was synthesized in 78% yield via amine coupling, suggesting efficient routes for similar carboxamides .
- Physicochemical properties :
| Property | Target Compound* | Compound 17 |
|---|---|---|
| Molecular Weight | ~374.5 (calc.) | 381.2 |
| HPLC Retention Time (min) | N/A | 1.07 |
*Estimated based on molecular formula.
Compound 11 [(R)-1-(2-methoxypyridin-4-yl)-N-((1-(1-(naphthalen-1-yl)ethyl)piperidin-4-yl)methyl)methanamine] introduces a methoxypyridinyl group, reducing synthetic yield (14%) due to steric challenges in LAH reduction steps . Its higher HPLC retention time (4.78 min) indicates increased polarity compared to Compound 17 .
Tetrahydronaphthalene-Piperidine Hybrids ()
Compounds 10–12 feature piperidin-4-yl linkages to tetrahydronaphthalen-2-ylmethyl groups and phenylpropionamide substituents. Notable comparisons:
Fentanyl Analogs (–4, 6)
Fentanyl derivatives (e.g., 2'-fluoroortho-fluorofentanyl, para-methylfentanyl) share the N-phenyl-N-(piperidin-4-yl)propionamide motif but diverge pharmacologically:
- Structural parallels : Piperidine-amide core aligns with the target compound’s backbone.
- Pharmacological divergence: Fentanyl analogs target opioid receptors, whereas the target compound’s 1-naphthamide group likely shifts activity toward non-opioid targets .
- Regulatory status : Many fentanyl analogs are controlled substances, highlighting the importance of substituent-driven pharmacology .
Goxalapladib ()
Goxalapladib, a 1,8-naphthyridine-acetamide, demonstrates structural complexity with trifluoromethyl and biphenyl groups. Key contrasts:
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